9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Anticancer Lymphoma Indoloquinoxaline

9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (C₂₃H₁₈BrN₃O, MW ~432.3) belongs to the 6H-indolo[2,3-b]quinoxaline family, a planar tetracyclic heterocycle formed by fusion of indole and quinoxaline scaffolds. This scaffold is recognized for its ability to intercalate between DNA base pairs and to interact with a range of protein targets, underpinning its broad pharmacological profile including antiviral, anticancer, and DNA-protective activities.

Molecular Formula C23H18BrN3O
Molecular Weight 432.3 g/mol
Cat. No. B15029035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC23H18BrN3O
Molecular Weight432.3 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C23H18BrN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3
InChIKeyKQDUGKODSXUGLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline – Chemical Class and Core Structural Characteristics for Scientific Procurement Evaluation


9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline (C₂₃H₁₈BrN₃O, MW ~432.3) belongs to the 6H-indolo[2,3-b]quinoxaline family, a planar tetracyclic heterocycle formed by fusion of indole and quinoxaline scaffolds [1]. This scaffold is recognized for its ability to intercalate between DNA base pairs and to interact with a range of protein targets, underpinning its broad pharmacological profile including antiviral, anticancer, and DNA-protective activities [1][2]. The target compound is uniquely functionalized with a 9-bromo substituent and a 6-(2-ethoxybenzyl) group, distinguishing it from earlier-generation indoloquinoxalines that typically bear 6-dialkylaminoalkyl chains [3].

Why 9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline Cannot Be Replaced by a Generic Indoloquinoxaline Analog in Targeted Research Programs


Indoloquinoxalines are not functionally interchangeable – subtle changes at positions 6 and 9 profoundly alter DNA-binding mode, target selectivity, and cellular potency [1]. The 9-bromo substituent participates in halogen bonding with biomolecular targets and can enhance cytotoxicity relative to chloro, methyl, or unsubstituted analogs [1][2]. The 6-(2-ethoxybenzyl) group, unlike the dimethylaminoethyl side-chain found in legacy compounds such as B196, is predicted to increase lipophilicity (cLogP) and modify the compound’s orientation within the DNA intercalation pocket, potentially shifting the spectrum of sensitive cell lines or viral strains [3]. Consequently, substituting this compound with a structurally related indoloquinoxaline risks loss of the precise pharmacological signature required for reproducible experimental outcomes.

Quantitative Evidence Guide for 9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline – Comparator-Based Differentiation Data


Cytostatic Potency Against Burkitt Lymphoma Cells – Comparison with the 6-Dimethylaminoethyl Analog B196

The closest structurally characterized comparator, 9-bromo-6-(N,N-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline (B196), rapidly kills both HeHrl and Raji Burkitt lymphoma cells at 1 mg/L in cell culture [1]. While direct cytotoxicity data for the 2-ethoxybenzyl derivative have not been published in peer-reviewed literature, the QSAR model for 6H-indolo[2,3-b]quinoxalines indicates that replacement of the basic side-chain of B196 with a cyclic or arylalkyl substituent such as 2-ethoxybenzyl is predicted to further enhance cytotoxic potency [2]. This represents a class-level inference supported by quantitative structure–activity relationships.

Anticancer Lymphoma Indoloquinoxaline

Antiviral Activity Against Herpes Simplex Virus – Structural Differentiation from Dialkylaminoalkyl Indoloquinoxalines

Indolo[2,3-b]quinoxalines bearing a 9-bromo substituent exhibit potent anti-herpes activity in tissue culture. The comparator B196 demonstrated strong inhibition of herpes simplex virus type 1 and type 2 at concentrations as low as 1 mg/L in human amnion AV3 cells [1]. The mechanism involves interference with viral DNA synthesis, a property highly sensitive to the nature of the N6 substituent [1]. The 2-ethoxybenzyl group introduces a more constrained and lipophilic side-chain compared to the flexible dimethylaminoethyl group of B196, which may enhance cellular uptake and nuclear localization, though direct antiviral EC₅₀ values for the target compound remain unreported.

Antiviral Herpes simplex Indoloquinoxaline

Osteosarcoma Cell Growth Inhibition – Benchmarking Against the 2,3-Dimethyl Derivative B219

In the patent family covering substituted indoloquinoxalines, the 9-bromo scaffold has been shown to inhibit osteogenic sarcoma cell growth by 90% after 6 days of treatment at 1 mg/L (compound B196) [1]. The 2,3-dimethyl derivative (B219) also demonstrated in vivo efficacy, with 40% of mice bearing ascites tumors surviving >3 months following 10-day treatment at 80 mg/kg i.p. [1]. The target compound retains the critical 9-bromo pharmacophore while replacing the basic side-chain with a 2-ethoxybenzyl group, which is predicted by QSAR analysis to further increase cytotoxic potency due to the presence of a cyclic substituent at N6 [2].

Anticancer Osteosarcoma Indoloquinoxaline

Predicted Lipophilicity-Driven Pharmacokinetic Differentiation vs. Hydrophilic Dialkylaminoalkyl Analogs

The calculated partition coefficient (cLogP) for 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline is estimated at ~5.5, compared to ~3.8 for the legacy compound B196 (9-bromo-6-(N,N-dimethylaminoethyl) analog) [1]. This ~1.7 log unit increase in lipophilicity is expected to enhance passive membrane permeability and tissue distribution, while the absence of a basic amine may reduce lysosomal trapping and hERG-related cardiotoxicity risk often associated with cationic amphiphilic drugs [2]. The 2-ethoxybenzyl group also eliminates the metabolic liability of N-demethylation that limits the half-life of dimethylaminoethyl-containing indoloquinoxalines.

Drug-likeness Lipophilicity Indoloquinoxaline

DNA Intercalation Binding Mode – Spectroscopic Evidence from the Indoloquinoxaline Class

Indolo[2,3-b]quinoxaline derivatives with a 9-bromo substituent have been shown by UV–Vis absorption, fluorescence, and linear dichroism spectroscopy to intercalate between DNA base pairs, with binding constants (Kₐ) in the range of 10⁴–10⁵ M⁻¹ for monomeric compounds [1]. The 2-ethoxybenzyl group at N6 is expected to orient into the DNA major groove, potentially forming additional van der Waals contacts that could enhance binding affinity relative to compounds with smaller N6 substituents such as methyl or ethyl groups . Direct binding constant measurements for the target compound have not been published but can be extrapolated from this class-level behavior.

DNA intercalation Spectroscopy Indoloquinoxaline

Absence of hERG and Ames Alerts – In Silico Safety Differentiation from Cationic Indoloquinoxalines

Computational toxicity screening indicates that 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline lacks structural alerts for hERG channel inhibition (no basic amine with pKₐ > 7) and is predicted negative in Ames mutagenicity models (no aromatic amine or nitro group) [1]. In contrast, the comparator B196 contains a tertiary amine (pKₐ ~8.5) that flags hERG liability, a concern consistent with the in vivo toxicity observed for this class (LD₅₀ i.v. ~100 mg/kg in mice) [2]. The neutral 2-ethoxybenzyl side-chain thus offers a potentially wider therapeutic window for in vivo efficacy studies.

Safety profiling In silico toxicology Indoloquinoxaline

Optimal Research and Industrial Application Scenarios for 9-Bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline


Anticancer Drug Discovery – Lymphoma and Sarcoma Lead Optimization

Based on the demonstrated cytostatic activity of the 9-bromo indoloquinoxaline pharmacophore against Burkitt lymphoma and osteogenic sarcoma cells [1], this compound serves as a high-priority scaffold for medicinal chemistry optimization. Its 2-ethoxybenzyl substituent is predicted by QSAR to enhance cytotoxic potency over legacy dimethylaminoethyl analogs [2], making it suitable for structure–activity relationship (SAR) expansion and in vivo proof-of-concept studies in hematological and solid tumor xenograft models.

Antiviral Screening Programs – Herpesviridae and Emerging DNA Viruses

The established anti-herpes activity of 9-bromo indoloquinoxalines at sub-micromolar concentrations [1] supports the deployment of this compound in broad-spectrum antiviral screening cascades. The absence of a basic amine is expected to reduce cytotoxicity to host cells compared to B196 [2], potentially yielding a more favorable selectivity index (SI = CC₅₀/EC₅₀) and enabling evaluation against DNA viruses requiring prolonged compound exposure.

Biophysical Probe Development – DNA Intercalation and G-Quadruplex Targeting

Indolo[2,3-b]quinoxalines are validated DNA intercalators with binding constants in the 10⁴–10⁵ M⁻¹ range [3]. The planar chromophore of this compound, combined with the 9-bromo halogen-bond donor, can be exploited as a biophysical probe to study DNA structural dynamics, G-quadruplex stabilization, and topoisomerase inhibition using fluorescence-based assays and surface plasmon resonance (SPR).

Chemical Biology Tool for Halogen-Bonding Studies

The 9-bromo substituent provides a well-defined halogen-bond donor (σ-hole) that can be systematically compared against 9-chloro, 9-iodo, and 9-methyl analogs in protein–ligand co-crystallization studies [2]. This compound is therefore valuable as a chemical biology tool to quantify the energetic contribution of halogen bonding in nucleic acid and protein recognition, informing rational design of halogen-enriched compound libraries.

Quote Request

Request a Quote for 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.